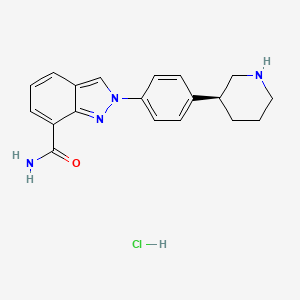

MK-4827 Hydrochlorid

Übersicht

Beschreibung

Niraparib hydrochloride is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It selectively inhibits PARP-1 and PARP-2 . It is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer . It was first approved by the FDA on March 27, 2017 .

Synthesis Analysis

The synthesis of Niraparib hydrochloride has been described in several studies . The process involves the use of phthalhydrazide as the starting material to construct the phthalazinone moiety . The key intermediate is then accessed through the Negishi coupling reaction .Molecular Structure Analysis

The molecular formula of Niraparib hydrochloride is C19H21ClN4O . Its molecular weight is 356.8 g/mol . The IUPAC name is 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride .Chemical Reactions Analysis

Niraparib hydrochloride has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were assessed .Physical And Chemical Properties Analysis

Niraparib hydrochloride has a molecular weight of 356.8 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Radiosensibilisierung

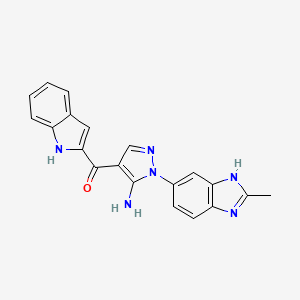

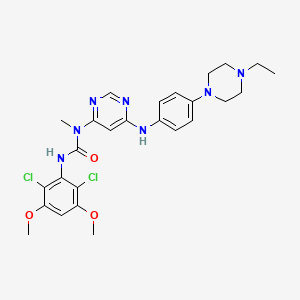

MK-4827 Hydrochlorid hat sich als radiosensibilisierend für alle vier untersuchten Tumoren erwiesen, unabhängig von ihrem p53-Status {svg_1} {svg_2}. Dies deutet darauf hin, dass es zur Steigerung der Wirksamkeit der Strahlentherapie bei einer Vielzahl von Krebsarten eingesetzt werden könnte.

PARP-Inhibition

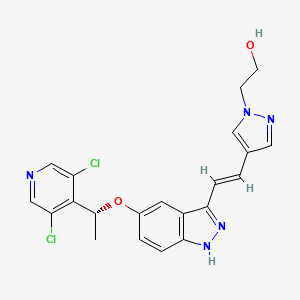

This compound reduziert den PAR-Spiegel in Tumoren innerhalb von 1 Stunde nach der Verabreichung, was bis zu 24 Stunden anhält {svg_3} {svg_4}. Diese lange Periode der PARP-Inhibition trägt möglicherweise zur Flexibilität der Gestaltung zukünftiger klinischer Studien bei {svg_5} {svg_6}.

Behandlung von Eierstockkrebs

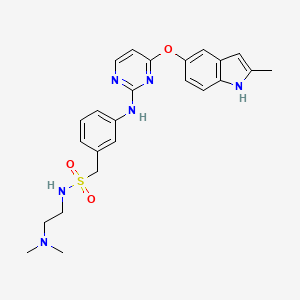

Niraparib Hydrochlorid wurde als Erhaltungstherapie bei Patientinnen mit platinempfindlichem rezidivierendem Eierstockkrebs eingesetzt {svg_7}. Es hat sich gezeigt, dass es einen signifikanten Einfluss auf das progressionsfreie Überleben bei neu diagnostiziertem primär fortgeschrittenem Eierstockkrebs und bei Patientinnen mit rezidivierendem Eierstockkrebs hat {svg_8} {svg_9}.

Studien zur Dosisreduktion

Es wurden Studien durchgeführt, um die Auswirkungen einer Niraparib-Dosisreduktion auf kurzfristige Ergebnisse bei Eierstockkrebspatientinnen zu bewerten {svg_10}. Die Ergebnisse deuten darauf hin, dass die Überlebensraten durch eine Dosisreduktion nicht beeinträchtigt zu sein scheinen {svg_11}.

Langzeit-Sicherheitscharakterisierung

Eine globale Erweiterungsstudie wurde durchgeführt, um weiterhin Zugang zu Niraparib zu ermöglichen und die Langzeitsicherheit der Niraparib-Behandlung bei Teilnehmern, die derzeit mit Niraparib behandelt werden, weiter zu charakterisieren {svg_12}.

Wirkmechanismus

Target of Action

Niraparib hydrochloride, also known as MK-4827 hydrochloride, is a potent and selective inhibitor of the enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and poly(ADP-ribose) polymerase 2 (PARP-2) . These enzymes play a crucial role in DNA repair, recognizing and repairing cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs) .

Mode of Action

Niraparib hydrochloride acts by blocking the enzymes responsible for DNA repair, specifically PARP-1 and PARP-2 . By inhibiting these enzymes, niraparib hydrochloride induces cytotoxicity in cancer cells . This inhibition of DNA repair leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .

Biochemical Pathways

The primary biochemical pathway affected by niraparib hydrochloride is the DNA repair pathway . More specifically, it targets the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA . By inhibiting PARP-1 and PARP-2, niraparib hydrochloride prevents the repair of SSBs, leading to the accumulation of DNA damage and, ultimately, cell death .

Pharmacokinetics

Niraparib hydrochloride is orally active, indicating that it can be administered orally and is absorbed in the digestive tract . It has been characterized by acceptable pharmacokinetics in rats with plasma clearance of 28 (mL/min)/kg, very high volume of distribution (Vdss=6.9 L/kg), long terminal half-life (t1/2=3.4 h), and excellent bioavailability, F = 65% . These properties suggest that niraparib hydrochloride is well-absorbed and distributed throughout the body, and it remains in the body for a significant amount of time before being cleared, which could contribute to its efficacy as a therapeutic agent .

Result of Action

The primary result of niraparib hydrochloride’s action is the induction of cytotoxicity in cancer cells . By inhibiting the repair of DNA damage, niraparib hydrochloride leads to the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, which often have defects in other DNA repair pathways and are thus more reliant on PARP-mediated repair . The accumulation of DNA damage can lead to cell death, slowing the growth of tumors .

Action Environment

The efficacy and stability of niraparib hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness and safety profile of niraparib hydrochloride. It’s important to note that while niraparib has a lower risk for drug-drug interactions compared to other PARP inhibitors, potential interactions should still be carefully considered . Additionally, patient-specific factors, such as age, weight, and overall health status, can also influence the drug’s action and efficacy .

Safety and Hazards

Zukünftige Richtungen

Niraparib hydrochloride is currently being tested in phase 3 clinical trials as maintenance therapy in ovarian cancer and as a treatment for breast cancer . Ongoing trials and biological rationale of combination treatments involving niraparib are being investigated, with particular focus on antiangiogenic drugs, immune checkpoint inhibitors and cyclic GMP-AMP synthase stimulator of interferon genes (cGAS/STING) pathway .

Eigenschaften

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDNYFWAFBCAN-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146130 | |

| Record name | MK 4827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1038915-64-8 | |

| Record name | Niraparib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 4827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAPARIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4JFC1PHCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)